molecular formula C6H10N4O2 B8804570 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B8804570
M. Wt: 170.17 g/mol
InChI Key: HEXZSEOAILCDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

5,6-diamino-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H10N4O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,7-8H2,1H3,(H,9,11,12)

InChI Key

HEXZSEOAILCDMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cyclic compounds containing active methylene groups with aldehydes and nitriles in a solution of water and ethanol . Another method includes the reaction of glycolic acid with 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione under specific conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted aminopyrimidines.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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